molecular formula C16H12F3NO4 B5523305 4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate

4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate

Cat. No.: B5523305
M. Wt: 339.26 g/mol
InChI Key: SWMNQRHGGAIJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymer Solar Cells

A study by Qin et al. (2009) discussed the synthesis and use of an alternating copolymer, poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), as a donor material for high-efficiency polymer solar cells. This research highlights the potential application of carbamate derivatives in the field of renewable energy, specifically in enhancing the efficiency of solar cells (Qin et al., 2009).

Antipathogenic Activity

Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas containing 4-methylphenyl and examined their interaction with bacterial cells. Their study found significant antipathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to grow in biofilms. This indicates the potential of carbamate derivatives in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Electrochromic Properties

Aydın and Kaya (2013) reported the synthesis of novel copolymers containing carbazole and their electrochromic properties. The study involved the synthesis of compounds like 2,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)thiophene and 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene, indicating the relevance of carbamate derivatives in developing materials with specific electrochromic characteristics (Aydın & Kaya, 2013).

Antitumor Properties

Atassi and Tagnon (1975) explored R 17934 -NSC 238159, a methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl]carbamate, for its antitumor properties. They found it active against various cancers, including lymphoid L 1210 leukemia and melanotic melanoma B 16, suggesting the utility of similar carbamate derivatives in cancer research and potential clinical applications (Atassi & Tagnon, 1975).

Antimicrobial Properties

Carcanague et al. (2002) developed compounds with the structure 12, derived from the scaffold 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, which displayed potent activities against the gastric pathogen Helicobacter pylori. This study demonstrates the potential application of carbamate derivatives in combating gastrointestinal infections (Carcanague et al., 2002).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not clearly defined.

Properties

IUPAC Name

(4-methylphenyl) N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4/c1-10-6-8-11(9-7-10)22-14(21)20-16(15(17,18)19)23-12-4-2-3-5-13(12)24-16/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMNQRHGGAIJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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